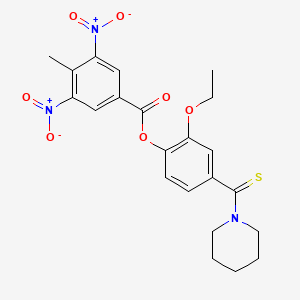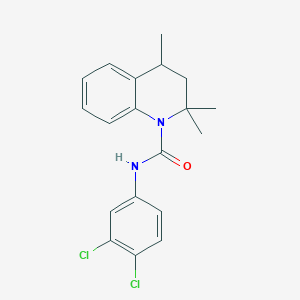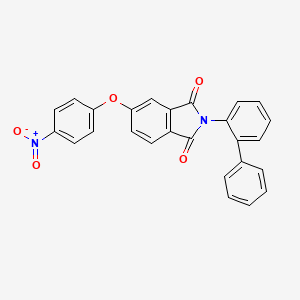
2-Ethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 4-methyl-3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate is a complex organic compound with the molecular formula C22H23N3O7S This compound is known for its unique structural features, which include an ethoxy group, a piperidine ring, and a dinitrobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate typically involves multiple steps. One common approach is the reaction of 2-ethoxy-4-(piperidine-1-carbothioyl)phenol with 4-methyl-3,5-dinitrobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of automated reactors and continuous flow systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate is not fully understood. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound’s structural features, including the piperidine ring and dinitrobenzoate moiety, may play a crucial role in its interaction with these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-4-(piperidine-1-carbothioyl)phenol: Shares the piperidine and ethoxy groups but lacks the dinitrobenzoate moiety.
4-Methyl-3,5-dinitrobenzoic acid: Contains the dinitrobenzoate moiety but lacks the piperidine and ethoxy groups.
Uniqueness
2-Ethoxy-4-(piperidine-1-carbothioyl)phenyl 4-methyl-3,5-dinitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the piperidine ring and the dinitrobenzoate moiety makes it a versatile compound for various applications in scientific research.
Propiedades
Fórmula molecular |
C22H23N3O7S |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
[2-ethoxy-4-(piperidine-1-carbothioyl)phenyl] 4-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C22H23N3O7S/c1-3-31-20-13-15(21(33)23-9-5-4-6-10-23)7-8-19(20)32-22(26)16-11-17(24(27)28)14(2)18(12-16)25(29)30/h7-8,11-13H,3-6,9-10H2,1-2H3 |
Clave InChI |
GNWCIOGDFYNJEW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(=S)N2CCCCC2)OC(=O)C3=CC(=C(C(=C3)[N+](=O)[O-])C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Benzyloxy)phenyl]-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662186.png)
![4-{(E)-[({[1-(4-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11662194.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-phenylpropyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11662204.png)
![diethyl 2-{2,2,8-trimethyl-1-[(naphthalen-2-yloxy)acetyl]-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11662211.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11662214.png)
![6-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}hexanoic acid](/img/structure/B11662215.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B11662225.png)
![3-chloro-N-(3-{(1E)-1-[2-({4-[methyl(phenylsulfonyl)amino]phenyl}carbonyl)hydrazinylidene]ethyl}phenyl)benzamide](/img/structure/B11662233.png)
![4-{[(2Z)-3-(1,3-benzodioxol-5-yl)-2-{[(2-methoxyphenyl)carbonyl]amino}prop-2-enoyl]amino}butanoic acid](/img/structure/B11662236.png)
![N-benzyl-N-(4-{[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11662246.png)

![N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide](/img/structure/B11662258.png)
![N-[(4-chlorobenzylidene)amino]-5-(5-methyl-2-furyl)-1H-pyrazole-3-carboxamide](/img/structure/B11662265.png)

